3-Chloro-5-(trifluoromethoxy)aniline
CAS No.: 151276-13-0
Cat. No.: VC21284379
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151276-13-0 |
---|---|
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 3-chloro-5-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 |
Standard InChI Key | LGCOAKFQLUXQAB-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1OC(F)(F)F)Cl)N |
Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)Cl)N |
Introduction
Chemical Structure and Identification
3-Chloro-5-(trifluoromethoxy)aniline is an aromatic amine characterized by its distinctive molecular structure featuring three key functional groups: an amino group (-NH₂), a chloro substituent (-Cl), and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. The compound is identified by its unique CAS registry number 151276-13-0, which serves as its primary identifier in chemical databases and commercial catalogs .
The molecular formula of 3-Chloro-5-(trifluoromethoxy)aniline is C₇H₅ClF₃NO, representing its composition of seven carbon atoms, five hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom . The structural arrangement includes the chlorine atom and trifluoromethoxy group at positions 3 and 5 of the aniline ring, respectively, creating a specific substitution pattern that influences its chemical behavior.
Physical Appearance and State
At room temperature, 3-Chloro-5-(trifluoromethoxy)aniline typically exists as a solid . The compound exhibits moderate stability under standard laboratory conditions, although specific precautions should be taken when handling it due to the presence of halogen atoms.
Structural Influence on Properties
The presence of both the chlorine atom and the trifluoromethoxy group significantly alters the electronic distribution within the molecule, creating a unique chemical profile that differs from unsubstituted aniline or other halogenated derivatives . The trifluoromethoxy group, in particular, contributes to the compound's lipophilicity, which can be advantageous for certain pharmaceutical applications where membrane permeability is important.
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-5-(trifluoromethoxy)aniline are largely influenced by its halogenated structure and the specific arrangement of functional groups around the aromatic ring.
Solubility and Partition Characteristics
The trifluoromethoxy group significantly enhances the lipophilicity of the compound, affecting its solubility profile in various solvents . This characteristic makes it particularly useful in medicinal chemistry, where lipophilicity can influence a compound's ability to cross biological membranes. While specific solubility data for 3-Chloro-5-(trifluoromethoxy)aniline is limited in the available research, the presence of the trifluoromethoxy group typically enhances solubility in organic solvents while reducing water solubility.
Reactivity Profile
The reactivity of 3-Chloro-5-(trifluoromethoxy)aniline is dominated by:
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Nucleophilic reactions through the amino group
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Potential substitution reactions at the chlorine position
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Stability of the trifluoromethoxy group under various reaction conditions
The amino group serves as a nucleophilic center for various synthetic transformations, while the electron-withdrawing effects of both the chlorine atom and trifluoromethoxy group influence the electronic density of the aromatic ring .
Comparative Properties
When compared to structurally similar compounds such as 3-Chloro-5-(trifluoromethyl)aniline (CAS: 69411-05-8), interesting differences emerge. While both compounds contain chlorine and trifluorinated substituents, the trifluoromethoxy group (-OCF₃) in our target compound differs from the trifluoromethyl group (-CF₃) in terms of electronic effects and spatial arrangement .
Table 1: Comparison of 3-Chloro-5-(trifluoromethoxy)aniline with Related Compounds
Property | 3-Chloro-5-(trifluoromethoxy)aniline | 3-Chloro-5-(trifluoromethyl)aniline |
---|---|---|
CAS Number | 151276-13-0 | 69411-05-8 |
Molecular Formula | C₇H₅ClF₃NO | C₇H₅ClF₃N |
Molecular Weight | Not specifically reported | 195.570 |
Physical State | Solid at room temperature | Solid at room temperature |
Melting Point | Not specifically reported | 79-82 °C |
Boiling Point | Not specifically reported | 218.2±40.0 °C at 760 mmHg |
Density | Not specifically reported | 1.4±0.1 g/cm³ |
While direct experimental data for 3-Chloro-5-(trifluoromethoxy)aniline is limited, the properties can be reasonably estimated based on the related compound and the known effects of substituting a trifluoromethyl group with a trifluoromethoxy group.
Applications in Research and Industry
3-Chloro-5-(trifluoromethoxy)aniline has several important applications, particularly in pharmaceutical and agrochemical development. Its unique structural features make it valuable for various synthetic processes and potential biological applications.
Pharmaceutical Applications
The compound serves as an important intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules with potential therapeutic properties . The trifluoromethoxy group enhances the lipophilicity and can potentially improve the biological activity of resulting compounds. This property is particularly valuable in drug development, where lipophilicity often correlates with improved membrane permeability and bioavailability.
Research on related trifluoro-aniline compounds has shown promising antimicrobial properties, suggesting potential applications for 3-Chloro-5-(trifluoromethoxy)aniline in this field as well . Trifluorinated anilines have demonstrated activity against bacterial species, including significant effects on biofilm formation and virulence factors.
Agrochemical Applications
In agrochemical development, halogenated aromatic amines like 3-Chloro-5-(trifluoromethoxy)aniline often serve as building blocks for pesticides, herbicides, and other crop protection products . The presence of the trifluoromethoxy group can enhance the stability and efficacy of the resulting compounds, potentially leading to improved agricultural products.
Research on Similar Compounds
Studies on related trifluoro-anilines have shown significant antimicrobial efficacy against Vibrio species, with demonstrated ability to reduce virulence factors such as motility, protease activity, hemolysis, and indole production . Compounds such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) exhibited both antibacterial and antibiofilm properties, with minimum inhibitory concentrations of 100 μg/mL and 50 μg/mL, respectively .
While these studies focused on different trifluorinated anilines, they provide valuable insights into the potential biological activities of compounds in this class, including 3-Chloro-5-(trifluoromethoxy)aniline.
Structure-Activity Relationships
The relationship between the structure of 3-Chloro-5-(trifluoromethoxy)aniline and its activity in various applications provides important insights for researchers and developers working with this compound.
Impact of Trifluoromethoxy Group
The trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, which can enhance biological activity in pharmaceutical applications . Recent literature underscores the importance of trifluoromethyl-containing groups in improving the pharmacological profiles of compounds, including enhanced metabolic stability and bioavailability .
Halogen Effects
Quantity | Purity | Price Range (€) | Estimated Delivery |
---|---|---|---|
100mg | 95% | 30.00 | Mon 21 Apr 25 |
250mg | 95% | 44.00 | Mon 21 Apr 25 |
1g | 95% | 77.00 | Mon 21 Apr 25 |
5g | 95% | 181.00 | Mon 21 Apr 25 |
250mg | 98% | 74.00 | Mon 28 Apr 25 |
1g | 98% | 121.00 | Mon 28 Apr 25 |
5g | 98% | 357.00 | Mon 28 Apr 25 |
Supply Chain Factors
Delivery timeframes for 3-Chloro-5-(trifluoromethoxy)aniline vary by supplier, with current estimates ranging from approximately two to four weeks . These timeframes are subject to change based on manufacturing capacity, regional availability, and global supply chain factors.
Future Research Directions
The unique structural features of 3-Chloro-5-(trifluoromethoxy)aniline and preliminary findings on related compounds suggest several promising avenues for future research.
Antimicrobial Applications
Based on the demonstrated efficacy of related trifluoro-anilines against bacterial species, particularly their ability to inhibit biofilm formation and reduce virulence factors, 3-Chloro-5-(trifluoromethoxy)aniline warrants investigation for similar antimicrobial properties . The compound's specific structural features might confer unique activity profiles that could be valuable in addressing bacterial resistance and biofilm-associated infections.
Structure Optimization
The development of derivatives based on the 3-Chloro-5-(trifluoromethoxy)aniline scaffold represents another promising research direction. Modifications to enhance specific properties or activities could lead to new compounds with improved efficacy or reduced toxicity .
Mechanism Studies
Detailed investigations into the mechanism of action of 3-Chloro-5-(trifluoromethoxy)aniline and its derivatives would provide valuable insights for optimizing their applications. Studies on related compounds have identified mechanisms such as membrane disruption and ROS generation, which might also apply to 3-Chloro-5-(trifluoromethoxy)aniline .
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